2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of chloro, difluoro, and methoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrogen fluoride and chloroethane in a fluorination reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.
Chemical Reactions Analysis
2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents and palladium catalysts.
Common reagents used in these reactions include hydrogen fluoride, chloroethane, and various boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and in various coupling reactions.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
2-Chloro-2,2-difluoro-1-phenylethanone: This compound has a similar structure but lacks the methoxy and additional fluoro groups.
2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone: This compound has a methyl group instead of a methoxy group.
The presence of different substituents in these compounds can significantly affect their chemical properties and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(11)4-6(7)8(14)9(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPNVMPELBPSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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